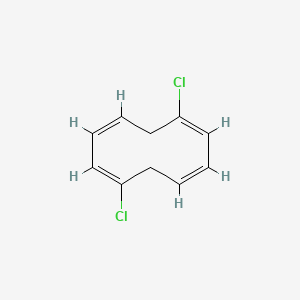
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is an organic compound with the molecular formula C10H10Cl2. It is a chlorinated derivative of cyclodecatetraene, characterized by the presence of two chlorine atoms at positions 1 and 6 of the cyclodecatetraene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene typically involves the chlorination of cyclodecatetraene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where cyclodecatetraene is reacted with chlorine gas in a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecatetraene or partially hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used for oxidation under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of cyclodecatetraene.
Oxidation Reactions: Products include epoxides and other oxygenated derivatives.
Reduction Reactions: Products include cyclodecatetraene and partially hydrogenated derivatives.
Scientific Research Applications
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. It can also participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets and its reactivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclodecatetraene: The parent compound without chlorine substituents.
1,6-Dibromocyclodeca-1,3,6,8-tetraene: A brominated analogue with similar structural properties.
1,6-Difluorocyclodeca-1,3,6,8-tetraene: A fluorinated analogue with different electronic properties.
Uniqueness
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is unique due to the presence of chlorine atoms, which significantly influence its reactivity and interactions. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its non-halogenated or differently halogenated analogues. This unique reactivity profile makes it valuable in various chemical and biological applications.
Properties
CAS No. |
19946-70-4 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 |
IUPAC Name |
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H10Cl2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-5,8H,6-7H2/b2-1-,4-3-,9-5+,10-8+ |
InChI Key |
WOGQTWLRAWBDKK-UQZIDTSCSA-N |
SMILES |
C1C=CC=C(CC=CC=C1Cl)Cl |
Synonyms |
(1E,3Z,6E,8Z)-1,6-Dichloro-1,3,6,8-cyclodecatetrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















